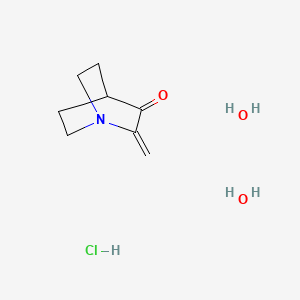
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride is a heterocyclic compound with the empirical formula C8H11NO · HCl · xH2O and a molecular weight of 173.64 (anhydrous basis) . It is known for its unique structure, which includes a quinuclidine ring system with a methylene group at the 2-position and a ketone group at the 3-position. This compound is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride typically involves the reaction of quinuclidinone with methylene chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinuclidinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2-(Hydroxymethyl)quinuclidine-3,3-diol hydrochloride can be compared with other similar compounds, such as:
2-Methyl-3-quinuclidinone: Lacks the methylene group at the 2-position.
3-Quinuclidinone: Lacks the methylene group and has a different substitution pattern.
Propriétés
Formule moléculaire |
C8H16ClNO3 |
|---|---|
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
2-methylidene-1-azabicyclo[2.2.2]octan-3-one;dihydrate;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH.2H2O/c1-6-8(10)7-2-4-9(6)5-3-7;;;/h7H,1-5H2;1H;2*1H2 |
Clé InChI |
WGTNAUBLJLWMAP-UHFFFAOYSA-N |
SMILES canonique |
C=C1C(=O)C2CCN1CC2.O.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-methoxyphenyl)methylene]-6-methoxy-3(2H)-benzofuranone](/img/structure/B8374641.png)
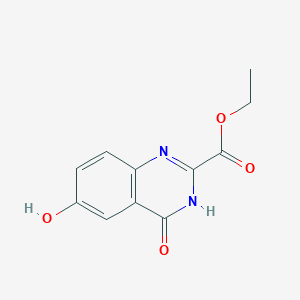
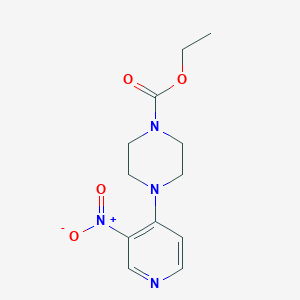
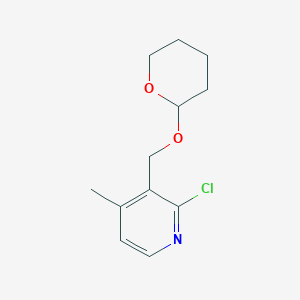


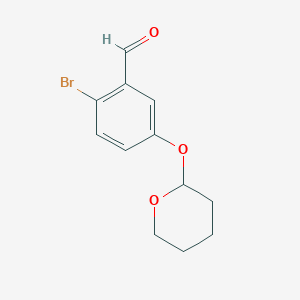

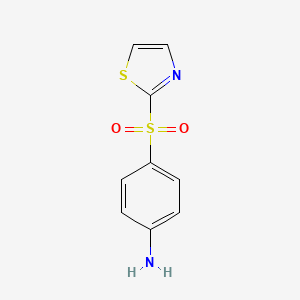
![1-Methoxy-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B8374712.png)

![Methyl 3-[(4-methoxyphenyl)sulfonyl]-butanoic acid](/img/structure/B8374723.png)

